Bis(2-ethoxyethyl) adipate

Vue d'ensemble

Description

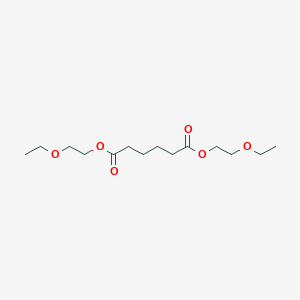

Bis(2-ethoxyethyl) adipate, also known as hexanedioic acid, bis(2-ethoxyethyl) ester, is an organic compound with the molecular formula C14H26O6 and a molecular weight of 290.35 g/mol . It is a diester derived from adipic acid and 2-ethoxyethanol. This compound is commonly used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to polymers .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bis(2-ethoxyethyl) adipate can be synthesized through the esterification of adipic acid with 2-ethoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants, adipic acid and 2-ethoxyethanol, are mixed in the presence of an acid catalyst and heated under controlled conditions. The reaction mixture is then subjected to distillation to remove any unreacted starting materials and by-products, resulting in the pure ester product .

Analyse Des Réactions Chimiques

Reaction Mechanism and Conditions

-

Catalysts : Titanium tetrabutoxide (Lewis acid) is used to accelerate esterification by activating adipic acid, achieving 90–95% conversion in academic settings .

-

Equilibrium Management : A Dean-Stark trap removes water, shifting equilibrium toward DEHA formation .

-

Industrial Protocols : Sulfuric acid catalyzes the reaction under vacuum, followed by purification using calcium oxide and activated carbon .

Table 1: Comparison of Esterification Methods

Hydrolysis and Stability

DEHA undergoes hydrolysis under acidic, basic, or enzymatic conditions:

Hydrolysis Pathways

-

Acidic/Basic Conditions : Rapid hydrolysis in alkaline solutions (half-life <1 day) .

-

Enzymatic Hydrolysis : In vitro studies with rat tissues show rapid cleavage to mono(2-ethylhexyl) adipate (MEHA) and adipic acid . Human liver microsomes metabolize DEHA to MEHA and adipic acid as primary products .

Key Data :

-

Activation Energy : Hydrolysis rates increase with temperature, though DEHA remains stable at room temperature .

-

Environmental Degradation : Reacts with hydroxyl radicals in the atmosphere (half-life: 2.6–26 hours) .

Reactivity with Other Chemicals

DEHA exhibits notable reactivity in the presence of:

Oxidizing Agents and Acids

Alkali Metals

Thermal Decomposition

At elevated temperatures (>200°C), DEHA decomposes into:

-

Volatile Organic Compounds : Includes 2-ethylhexanol and adipic acid derivatives .

-

Combustion Byproducts : Carbon monoxide and dioxide under oxygen-rich conditions .

Metabolic Pathways

In vivo studies in rats and humans reveal:

Table 2: Metabolic Outcomes of DEHA Exposure

| Species | Dose (mg/kg) | Major Metabolites | Excretion Pathway |

|---|---|---|---|

| Rat | 500 | MEHA, Adipic acid | Urine (85%) |

| Human | N/A | Adipic acid (dominant) | Urine (>90%) |

Environmental Reactions

Applications De Recherche Scientifique

Plasticizer in Polymers

One of the primary uses of Bis(2-ethoxyethyl) adipate is as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers. Its incorporation enhances flexibility, durability, and low-temperature performance in various applications:

| Application Area | Benefits |

|---|---|

| Wire and cable insulation | Improved flexibility and durability |

| Automotive components | Enhanced performance under stress |

| Flooring materials | Increased softness and resilience |

| Medical devices | Compliance with safety standards |

Coating Additive

In the coatings industry, this compound serves as a coating additive , improving flexibility, adhesion, and film-forming properties in paints and varnishes:

| Coating Type | Enhancement Features |

|---|---|

| Architectural coatings | Resistance to weathering and abrasion |

| Industrial coatings | Improved chemical resistance |

| Automotive paints | Enhanced gloss and durability |

Personal Care Products

The compound is also utilized in personal care formulations as a solvent or emollient, contributing to the texture and moisturizing properties of products:

| Product Type | Role |

|---|---|

| Cosmetics | Skin conditioning agent |

| Toiletries | Enhances spreadability |

| Pharmaceuticals | Serves as a solvent for active ingredients |

Use in Food Packaging

A case study conducted by the European Food Safety Authority (EFSA) examined the use of this compound in food packaging materials. The study concluded that this compound provides excellent barrier properties while ensuring safety for food contact applications.

Performance in Paints

Research published in the Journal of Coatings Technology demonstrated that incorporating this compound into waterborne paints significantly improved flexibility and adhesion compared to traditional additives. The study highlighted its effectiveness in enhancing the longevity of exterior coatings.

Safety and Environmental Considerations

While this compound has numerous applications, safety assessments are crucial due to potential health hazards associated with exposure:

- Skin Irritation : Causes skin irritation upon contact.

- Eye Irritation : Can lead to serious eye irritation.

- Respiratory Effects : May cause respiratory tract irritation upon inhalation.

The European Chemicals Agency (ECHA) has classified it under various hazard categories, emphasizing the need for proper handling and safety protocols during its use.

Mécanisme D'action

The mechanism of action of bis(2-ethoxyethyl) adipate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces intermolecular forces between polymer chains, increasing their flexibility and reducing brittleness. This compound interacts with the polymer chains through van der Waals forces and hydrogen bonding, leading to improved mechanical properties .

Comparaison Avec Des Composés Similaires

Bis(2-ethoxyethyl) adipate can be compared with other similar compounds, such as:

Bis(2-ethylhexyl) adipate: Another commonly used plasticizer with similar properties but different alkyl groups.

Diethyl adipate: A simpler ester of adipic acid with ethyl groups instead of ethoxyethyl groups.

Dioctyl adipate: A plasticizer with longer alkyl chains, providing different mechanical properties to polymers.

Uniqueness

This compound is unique due to its specific combination of ethoxyethyl groups, which provide a balance of flexibility and compatibility with various polymer systems. Its ability to enhance the mechanical properties of polymers while maintaining biocompatibility makes it a valuable compound in both industrial and biomedical applications .

Activité Biologique

Bis(2-ethoxyethyl) adipate (BEA) is a diester derived from adipic acid and 2-ethoxyethanol. Its applications span various industrial sectors, including plasticizers, solvents, and potentially in pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 370.57 g/mol

- CAS Number : 109-44-4

Metabolism and Excretion

Research indicates that this compound undergoes hydrolysis in biological systems, leading to the formation of mono(2-ethoxyethyl) adipate and other metabolites. The primary pathways for excretion include urine and feces, with studies showing that a significant portion of the compound is eliminated within 48 hours post-administration in animal models .

Hepatic Effects

Studies have documented the effects of BEA on liver function, particularly regarding peroxisomal proliferation. In experimental models, administration of BEA has led to:

- Increased Peroxisomal Volume Density : This was observed through morphometric analysis in rats and mice, indicating a dose-dependent response .

- Catalase Activity : A slight increase in catalase activity was noted in mice but not in rats .

- Hepatocellular Changes : Light microscopy revealed hypertrophy and eosinophilia of hepatocytes without significant hepatotoxicity at lower doses .

Dose-Response Relationships

The following table summarizes findings from various studies regarding the dose-response effects of BEA:

| Study | Species | Dose (mg/kg bw/day) | Observed Effects |

|---|---|---|---|

| Reddy et al. (1986) | Fischer 344 Rats | 0.5 - 2.0% diet | Increased peroxisomal volume density |

| Lake et al. (1997) | B6C3F1 Mice | 1495 - 3075 | Increased liver weight and peroxisomal activity |

| Takahashi et al. (1981) | Wistar Rats | 500 | Urinary excretion of adipic acid |

Metabolite Identification

The primary metabolites identified include:

- Mono(2-ethoxyethyl) adipate

- Adipic acid

These metabolites are crucial for understanding the compound's biological effects and potential toxicity profiles .

Case Studies

In a notable study involving Fischer 344 rats, it was found that dietary concentrations of BEA at levels above 0.6% led to significant increases in liver weight and peroxisomal proliferation markers, suggesting a clear link between exposure levels and biological response . Another study indicated that chronic exposure could lead to alterations in lipid metabolism, characterized by hypolipidemia and increased fatty acid oxidation rates .

Propriétés

IUPAC Name |

bis(2-ethoxyethyl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O6/c1-3-17-9-11-19-13(15)7-5-6-8-14(16)20-12-10-18-4-2/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEMMCIKSMMBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC(=O)CCCCC(=O)OCCOCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059371 | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-44-4 | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6796 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanedioic acid, 1,6-bis(2-ethoxyethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-ethoxyethyl) adipate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI(2-ETHOXYETHYL)ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TK5I9N0LM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.